molecular formula C22H25N3O3S2 B2697719 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 361167-29-5

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide

Cat. No. B2697719
CAS RN: 361167-29-5
M. Wt: 443.58
InChI Key: VCGVIXANMATSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Potential

Derivatives of the mentioned compound have been synthesized and evaluated for their anticancer potential. For instance, the synthesis of pro-apoptotic indapamide derivatives, including compounds similar to the given chemical structure, demonstrated significant anticancer activity against melanoma cell lines. These compounds were also investigated as inhibitors of human carbonic anhydrase isoforms, suggesting their versatility in targeting different biochemical pathways related to cancer progression (Ö. Yılmaz et al., 2015).

Antiarrhythmic Activity

Another avenue of research involves the exploration of sulfonamide derivatives for their potential in treating arrhythmias. Compounds structurally related to the one mentioned have shown potent Class III antiarrhythmic activity, indicating their potential for development into therapeutic agents for cardiovascular diseases (J. Ellingboe et al., 1992).

Antimicrobial Properties

The synthesis of fluoro-substituted sulfonamide benzothiazoles has also been reported, with these compounds being screened for antimicrobial activity. This research highlights the potential of such derivatives in developing new antimicrobial agents to combat resistant bacterial strains (V. Jagtap et al., 2010).

Enzyme Inhibition for Therapeutic Applications

Moreover, derivatives have been synthesized and assessed for their inhibition effects on human carbonic anhydrase isoforms, critical for various physiological functions. These studies provide insights into the design of inhibitors with potential therapeutic applications in treating conditions like glaucoma, epilepsy, and even cancer (Ramazan Ulus et al., 2016).

properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-14-11-15(2)13-25(12-14)30(27,28)18-9-7-17(8-10-18)21(26)24-22-23-20-16(3)5-4-6-19(20)29-22/h4-10,14-15H,11-13H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGVIXANMATSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide

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